6-Methyl-11-phenyl-5H-benzo[B]carbazole
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Overview
Description
6-Methyl-11-phenyl-5H-benzo[B]carbazole is a nitrogen-containing aromatic heterocyclic compound. It belongs to the class of polycarbazoles, which are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them potential candidates for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-11-phenyl-5H-benzo[B]carbazole typically involves cascade annulation methods. These methods are enabled by Lewis acid catalysts and include Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . The use of metal-catalyzed and iodine-catalyzed reactions, as well as multi-component reactions, are also common in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality raw materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-11-phenyl-5H-benzo[B]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, metal catalysts, and iodine. The reaction conditions often involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted carbazole compounds .
Scientific Research Applications
6-Methyl-11-phenyl-5H-benzo[B]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methyl-11-phenyl-5H-benzo[B]carbazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells . Additionally, its ability to inhibit amyloid-beta aggregation is thought to involve the stabilization of non-toxic oligomeric forms of the peptide .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with promising antitumor activity.
N-Methyl-substituted benzo[B]carbazole: Known for its anticancer activity in vitro.
5H-benzo[B]carbazole with an indolyl group at the C-6 position: Found to inhibit amyloid-beta aggregation.
Uniqueness
6-Methyl-11-phenyl-5H-benzo[B]carbazole is unique due to its specific structural features and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in functionalization and excellent optoelectronic properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
414868-64-7 |
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Molecular Formula |
C23H17N |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-methyl-11-phenyl-5H-benzo[b]carbazole |
InChI |
InChI=1S/C23H17N/c1-15-17-11-5-6-12-18(17)21(16-9-3-2-4-10-16)22-19-13-7-8-14-20(19)24-23(15)22/h2-14,24H,1H3 |
InChI Key |
RZQYTZDPLWCQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Origin of Product |
United States |
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